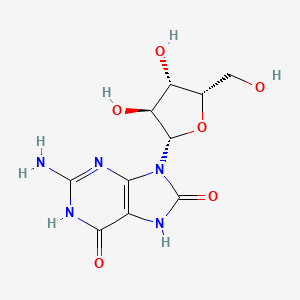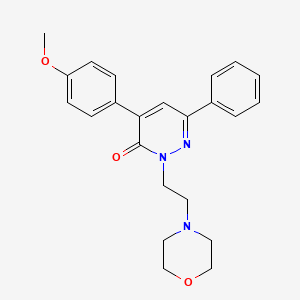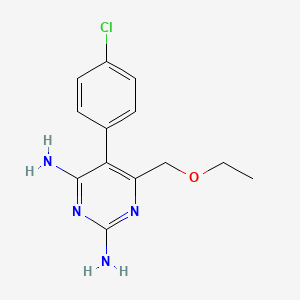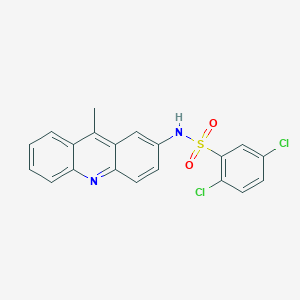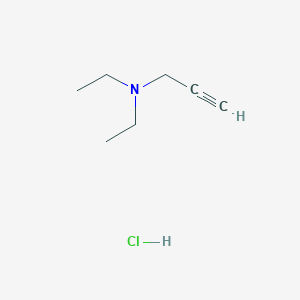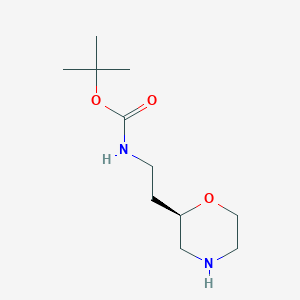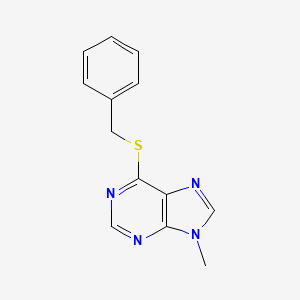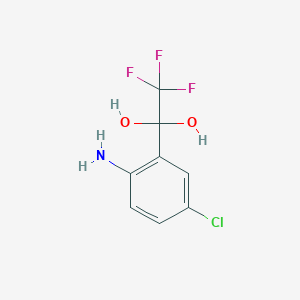
1-(2-Amino-5-chlorophenyl)-2,2,2-trifluoro 1,1-ethanediol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-amino-5-chlorophenyl)-2,2,2-trifluoroethane-1,1-diol is a chemical compound characterized by the presence of an amino group, a chlorine atom, and trifluoromethyl groups attached to an ethane-1,1-diol backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-amino-5-chlorophenyl)-2,2,2-trifluoroethane-1,1-diol typically involves the condensation of 2-amino-5-chlorobenzophenone with trifluoroacetic acid under controlled conditions. The reaction is carried out in the presence of a catalyst, such as zinc chloride, at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound may involve a multi-step process that includes the purification of intermediates and the optimization of reaction conditions to maximize yield and purity. The use of high-purity reagents and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-quality 1-(2-amino-5-chlorophenyl)-2,2,2-trifluoroethane-1,1-diol .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2-amino-5-chlorophenyl)-2,2,2-trifluoroethane-1,1-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like sodium hydroxide and various alkyl halides are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions include substituted benzophenones, quinones, and various amine derivatives, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1-(2-amino-5-chlorophenyl)-2,2,2-trifluoroethane-1,1-diol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(2-amino-5-chlorophenyl)-2,2,2-trifluoroethane-1,1-diol involves its interaction with specific molecular targets and pathways. The amino and chlorine groups play a crucial role in binding to target proteins and enzymes, modulating their activity. The trifluoromethyl groups enhance the compound’s stability and bioavailability, making it a valuable candidate for drug development .
Vergleich Mit ähnlichen Verbindungen
2-amino-5-chlorobenzophenone: Shares a similar structure but lacks the trifluoromethyl groups, resulting in different chemical properties and applications.
2-amino-5-chlorophenylboronic acid: Another related compound with distinct reactivity due to the presence of a boronic acid group.
Uniqueness: 1-(2-amino-5-chlorophenyl)-2,2,2-trifluoroethane-1,1-diol is unique due to the presence of trifluoromethyl groups, which impart enhanced stability and reactivity compared to its analogs. This makes it particularly valuable in applications requiring high chemical stability and specific reactivity .
Eigenschaften
Molekularformel |
C8H7ClF3NO2 |
|---|---|
Molekulargewicht |
241.59 g/mol |
IUPAC-Name |
1-(2-amino-5-chlorophenyl)-2,2,2-trifluoroethane-1,1-diol |
InChI |
InChI=1S/C8H7ClF3NO2/c9-4-1-2-6(13)5(3-4)7(14,15)8(10,11)12/h1-3,14-15H,13H2 |
InChI-Schlüssel |
ASWVRQMOOIXPCJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1Cl)C(C(F)(F)F)(O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


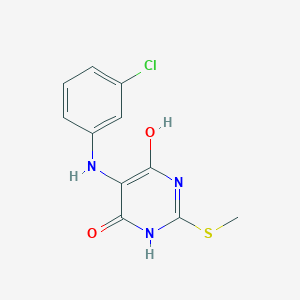
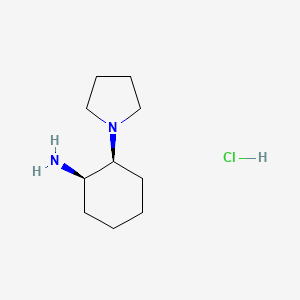
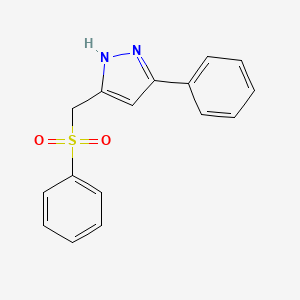
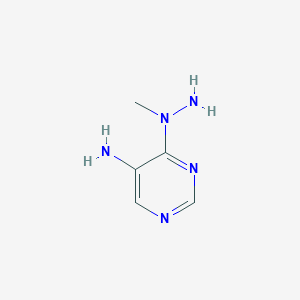
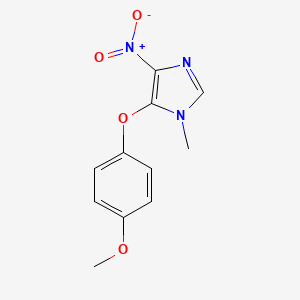
![[4-(5-Ethyl-2-pyrimidinyl)phenyl]acetaldehyde](/img/structure/B12925398.png)
![7-Methyl-2-(4-nitrophenyl)-1,2,3,4-tetrahydropyrimido[4,5-d]pyrimidine](/img/structure/B12925402.png)
